N,N'-Ethylenebisbenzenesulfonamide
Overview
Description
N,N’-Ethylenebisbenzenesulfonamide is an organosulfur compound with the molecular formula C14H16N2O4S2. It is characterized by the presence of two benzenesulfonamide groups linked by an ethylene bridge. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebisbenzenesulfonamide typically involves the reaction of ethylenediamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+H2NCH2CH2NH2+2Et3N→C6H5SO2NHCH2CH2NHSO2C6H5+2Et3NHCl
Industrial Production Methods
On an industrial scale, the production of N,N’-Ethylenebisbenzenesulfonamide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethylenebisbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the sulfonamide groups.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Ethylenediamine and benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N’-Ethylenebisbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Ethylenebisbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on this enzyme.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with one sulfonamide group.
N,N’-Methylenebisbenzenesulfonamide: Similar structure but with a methylene bridge instead of an ethylene bridge.
N-Butylbenzenesulfonamide: Contains a butyl group instead of an ethylene bridge.
Uniqueness
N,N’-Ethylenebisbenzenesulfonamide is unique due to its ethylene bridge, which provides distinct steric and electronic properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-21(18,13-7-3-1-4-8-13)15-11-12-16-22(19,20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWPCXFYMPQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195988 | |
Record name | Benzenesulfonamide, N,N'-ethylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-52-3 | |
Record name | N,N′-1,2-Ethanediylbis[benzenesulfonamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4392-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N,N'-ethylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC2294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N,N'-ethylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Ethylenebisbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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